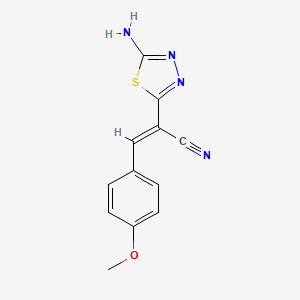

(2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile typically involves the following steps:

Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and nitriles under acidic or basic conditions.

Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

Formation of the Prop-2-enenitrile Moiety: This can be achieved through condensation reactions involving aldehydes and nitriles.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Thiadiazole derivatives are known for their diverse biological activities.

Medicine

In medicinal chemistry, the compound may be explored as a potential drug candidate. Its structure suggests it could interact with biological targets such as enzymes or receptors.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biological processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

2-Amino-1,3,4-thiadiazole: A simpler thiadiazole derivative with potential biological activities.

4-Methoxyphenylacetonitrile: A related compound with a similar aromatic structure.

Thiosemicarbazide: A precursor in the synthesis of thiadiazoles.

Uniqueness

(2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile is unique due to its combination of a thiadiazole ring, an amino group, and a methoxyphenyl group. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Biological Activity

The compound (2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile is a derivative of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article focuses on the biological activity of this compound, exploring its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Biological Activity Overview

- Antimicrobial Activity

- Thiadiazole derivatives are known for their antimicrobial properties . The compound has shown significant activity against various bacterial strains. In studies involving derivatives of 1,3,4-thiadiazole, compounds exhibited inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Table 1 summarizes the antimicrobial activity of various thiadiazole derivatives compared to standard antibiotics:

| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | S. aureus | 18 | 32 |

| Standard Antibiotic (Ampicillin) | S. aureus | 20 | 16 |

| Thiadiazole Derivative A | E. coli | 15 | 64 |

| Thiadiazole Derivative B | Pseudomonas aeruginosa | 12 | 128 |

- Anticancer Activity

- The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies indicated that it possesses moderate cytotoxicity against leukemia and breast cancer cell lines at concentrations around 10 µM .

- The National Cancer Institute's screening revealed that while the compound exhibited some level of activity, it was not as potent as leading anticancer agents. Table 2 details the anticancer activity across different cell lines:

| Cell Line | IC50 (µM) | Sensitivity Level |

|---|---|---|

| Leukemia | 10 | Moderate |

| Breast Cancer | 12 | Low |

| Lung Cancer | >20 | Minimal |

| Colon Cancer | >20 | Minimal |

- Anti-inflammatory and Other Pharmacological Activities

- The compound has also been investigated for its anti-inflammatory effects . Studies suggest that derivatives of thiadiazole can inhibit pro-inflammatory cytokines and enzymes such as COX-2 .

- Additional activities include potential roles as anticonvulsants and antioxidants , making it a versatile candidate for further pharmacological exploration .

The biological activity of thiadiazole compounds is often attributed to their ability to interact with specific protein targets in microbial cells or cancerous tissues. For instance:

- Carbonic Anhydrase Inhibition : Some studies indicate that thiadiazole derivatives can inhibit carbonic anhydrase enzymes, which play a role in various physiological processes including pH regulation and ion transport .

- DNA Interaction : Spectroscopic methods have shown that these compounds can bind to DNA, potentially disrupting replication in cancer cells .

Properties

IUPAC Name |

(E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS/c1-17-10-4-2-8(3-5-10)6-9(7-13)11-15-16-12(14)18-11/h2-6H,1H3,(H2,14,16)/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUIVCJTVIHWAU-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.